5-Deoxykanamycin
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Overview
Description
5-Deoxykanamycin is a modified form of the aminocyclitol antibiotic kanamycin B. This compound is characterized by the removal of a hydroxyl group at the C-5 position of the aminocyclitol moiety. The modification aims to enhance its antibacterial properties and reduce resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxykanamycin involves the selective removal of the hydroxyl group at the C-5 position of kanamycin B. This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Protection of Amino Groups: The amino groups of kanamycin B are protected using di-tert-butyldicarbonate (Boc) in the presence of triethylamine (Et3N) and dimethyl sulfoxide (DMSO).
Selective Deoxygenation: The protected kanamycin B undergoes deoxygenation at the C-5 position using a suitable reducing agent such as borane or catalytic hydrogenation.
Deprotection: The Boc-protective groups are removed by treatment with trifluoroacetic acid (TFA), yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Deoxykanamycin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the aminocyclitol moiety, potentially altering its antibacterial properties.
Reduction: Reduction reactions, such as catalytic hydrogenation, are used in the synthesis of this compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity against resistant bacterial strains.
Common Reagents and Conditions
Reducing Agents: Borane, catalytic hydrogenation.
Oxidizing Agents: Various oxidizing agents can be used to modify the aminocyclitol moiety.
Protective Groups: Di-tert-butyldicarbonate (Boc), trifluoroacetic acid (TFA).
Major Products Formed
The major product formed from these reactions is this compound, which exhibits enhanced antibacterial properties compared to its parent compound, kanamycin B .
Scientific Research Applications
5-Deoxykanamycin has several scientific research applications, including:
Mechanism of Action
5-Deoxykanamycin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. The compound specifically binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 .
Comparison with Similar Compounds
Similar Compounds
Kanamycin B: The parent compound from which 5-Deoxykanamycin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
This compound is unique due to its selective deoxygenation at the C-5 position, which enhances its antibacterial properties and reduces resistance mechanisms compared to other aminoglycosides .
Properties
CAS No. |
62819-32-3 |
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Molecular Formula |
C18H36N4O10 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[2,4-diamino-5-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-13(25)15(27)16(28)18(31-9)30-8-2-7(5(20)1-6(8)21)29-17-14(26)11(22)12(24)10(4-23)32-17/h5-18,23-28H,1-4,19-22H2 |
InChI Key |
UNUQXLJLWDXYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1N)OC2C(C(C(C(O2)CN)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
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